molecular formula C14H15ClFNO2 B504010 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol

Katalognummer: B504010
Molekulargewicht: 283.72g/mol
InChI-Schlüssel: JGIOORNBPKXPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amino-propanol side chain

Eigenschaften

Molekularformel

C14H15ClFNO2

Molekulargewicht

283.72g/mol

IUPAC-Name

1-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol

InChI

InChI=1S/C14H15ClFNO2/c1-9(18)7-17-8-11-3-5-14(19-11)10-2-4-13(16)12(15)6-10/h2-6,9,17-18H,7-8H2,1H3

InChI-Schlüssel

JGIOORNBPKXPNW-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O

Kanonische SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 3-chloro-4-fluorophenyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of each step in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan derivatives with substituted phenyl groups and amino-propanol side chains. Examples include:

  • 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethanol
  • 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)butanol

Uniqueness

The uniqueness of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol lies in its specific substitution pattern and the presence of both a furan ring and an amino-propanol side chain. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.